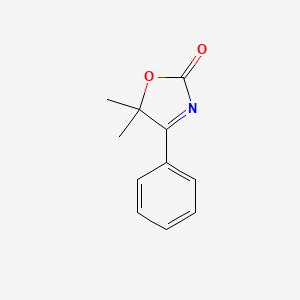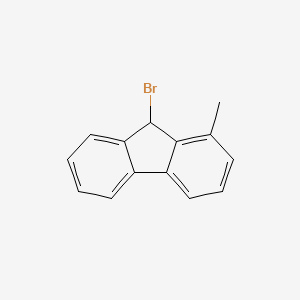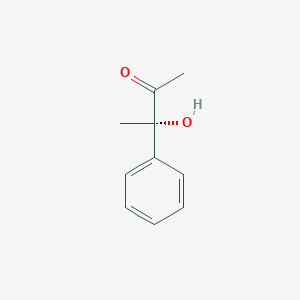propanedioate CAS No. 34928-35-3](/img/structure/B14673634.png)
Diethyl [(4-butoxyphenyl)methyl](ethyl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4-butoxyphenyl)methylpropanedioate is an organic compound that belongs to the class of esters. It is characterized by the presence of a propanedioate group, which is a derivative of malonic acid, and a butoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (4-butoxyphenyl)methylpropanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The reaction is carried out in the presence of a strong base such as sodium ethoxide in ethanol. The enolate ion formed from diethyl malonate reacts with the alkyl halide to form the desired product .
Industrial Production Methods
In an industrial setting, the production of diethyl (4-butoxyphenyl)methylpropanedioate follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Diethyl (4-butoxyphenyl)methylpropanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
Diethyl (4-butoxyphenyl)methylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of diethyl (4-butoxyphenyl)methylpropanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The pathways involved often include the formation of intermediate complexes and transition states that facilitate the desired transformations .
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but lacking the butoxyphenyl group.
Diethyl 4-methoxybenzylphosphonate: Another ester with a different substituent on the benzyl group.
Uniqueness
Diethyl (4-butoxyphenyl)methylpropanedioate is unique due to the presence of the butoxyphenyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
34928-35-3 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC名 |
diethyl 2-[(4-butoxyphenyl)methyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C20H30O5/c1-5-9-14-25-17-12-10-16(11-13-17)15-20(6-2,18(21)23-7-3)19(22)24-8-4/h10-13H,5-9,14-15H2,1-4H3 |
InChIキー |
CGRYSNNXLVGEGV-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)CC(CC)(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)
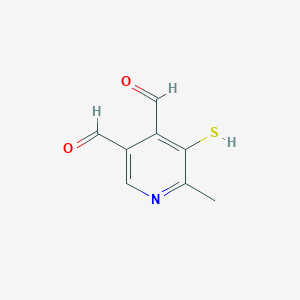
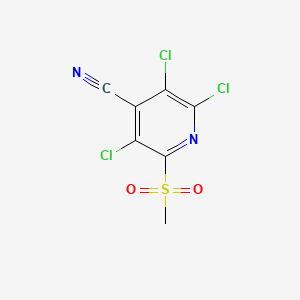
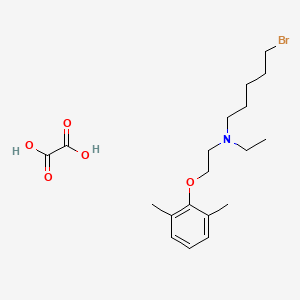

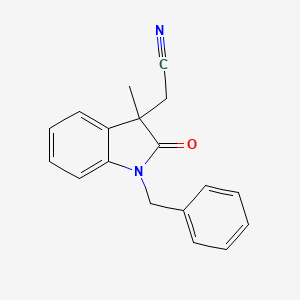

![7,7-Dichloro-3-methylbicyclo[3.2.0]hept-2-en-6-one](/img/structure/B14673602.png)
![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
